molecular formula C6HBrCl2F3N B582434 3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine CAS No. 1214330-62-7

3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine

Cat. No.: B582434
CAS No.: 1214330-62-7
M. Wt: 294.88
InChI Key: SWRQXBKMDSJSHC-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6HBrCl2F3N and a molecular weight of 294.89 g/mol . This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 2,4-dichloro-6-(trifluoromethyl)pyridine using bromine and chlorine reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine is unique due to the specific arrangement of halogen atoms and the trifluoromethyl group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

3-bromo-2,4-dichloro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrCl2F3N/c7-4-2(8)1-3(6(10,11)12)13-5(4)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRQXBKMDSJSHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(F)(F)F)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrCl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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